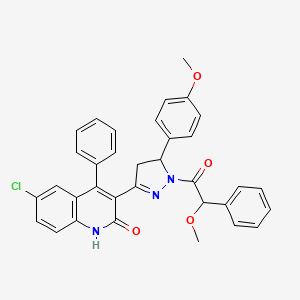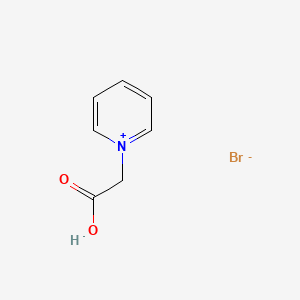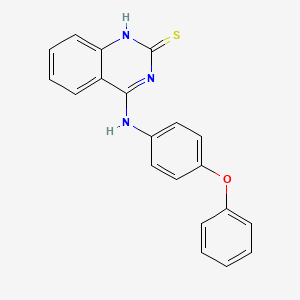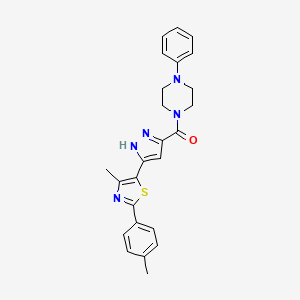![molecular formula C24H21N5O6S B14110813 N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14110813.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a complex organic compound that features a variety of functional groups, including a benzo[d][1,3]dioxole moiety, a methoxyphenyl group, and a pyrimido[4,5-d]pyrimidine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide typically involves multi-step organic synthesis. The key steps may include:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Synthesis of the pyrimido[4,5-d]pyrimidine core: This step may involve the condensation of urea or thiourea with diketones or other suitable precursors.
Coupling reactions: The final compound is formed by coupling the intermediate products through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening for reaction conditions, as well as the development of scalable and environmentally friendly processes.
化学反应分析
Types of Reactions
N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique properties.
作用机制
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide depends on its specific interactions with molecular targets. This may involve binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact mechanism and molecular targets.
相似化合物的比较
Similar Compounds
N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-hydroxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide: Similar structure with a hydroxyl group instead of a methoxy group.
N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-methylphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide: Similar structure with a methyl group instead of a methoxy group.
Uniqueness
The uniqueness of N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide lies in its specific functional groups and their arrangement, which may confer unique chemical and biological properties compared to similar compounds.
属性
分子式 |
C24H21N5O6S |
|---|---|
分子量 |
507.5 g/mol |
IUPAC 名称 |
N-(1,3-benzodioxol-5-yl)-2-[7-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide |
InChI |
InChI=1S/C24H21N5O6S/c1-28-21-19(23(31)29(2)24(28)32)22(27-20(26-21)13-4-7-15(33-3)8-5-13)36-11-18(30)25-14-6-9-16-17(10-14)35-12-34-16/h4-10H,11-12H2,1-3H3,(H,25,30) |
InChI 键 |
CTQOSUUPUWRMGI-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)OC)SCC(=O)NC4=CC5=C(C=C4)OCO5)C(=O)N(C1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-(4-methoxyanilino)methanimidoyl cyanide](/img/structure/B14110737.png)


![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B14110761.png)

![2,6-Diazatricyclo[3.3.1.13,7]decane-2-carboxylic acid, 6-[6-[2-fluoro-4-(1H-tetrazol-1-yl)phenoxy]-5-Methyl-4-pyriMidinyl]-, 1-Methylcyclopropyl ester](/img/structure/B14110771.png)
![3-[(2-chlorophenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14110789.png)

![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B14110797.png)

![2-(2-Chloro-3-phenylthiopropylthio)-3,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimid ino[4,5-b]thiophen-4-one](/img/structure/B14110807.png)

![6-methoxy-3-[[4-(methylsulfinylmethyl)naphthalene-1-carbonyl]amino]-N-(oxan-4-ylmethyl)pyridine-2-carboxamide](/img/structure/B14110831.png)
